molecular formula C22H23N3O3 B12124760 Pentyl 2-(2-methoxyindolo[2,3-b]quinoxalin-5-yl)acetate

Pentyl 2-(2-methoxyindolo[2,3-b]quinoxalin-5-yl)acetate

Cat. No.: B12124760
M. Wt: 377.4 g/mol
InChI Key: FIUIIDOAFAVPHU-UHFFFAOYSA-N
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Description

Pentyl 2-(2-methoxyindolo[2,3-b]quinoxalin-5-yl)acetate is a synthetic heterocyclic compound featuring an indoloquinoxaline core substituted with a methoxy group at position 2 and a pentyl ester moiety at position 5. The indoloquinoxaline scaffold is characterized by fused indole and quinoxaline rings, which confer aromaticity and planar geometry, often associated with intercalative interactions in biological systems. The methoxy group enhances electron density in the aromatic system, while the pentyl ester improves lipophilicity, influencing solubility and pharmacokinetic properties.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

pentyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate

InChI

InChI=1S/C22H23N3O3/c1-3-4-7-12-28-20(26)14-25-19-11-10-15(27-2)13-16(19)21-22(25)24-18-9-6-5-8-17(18)23-21/h5-6,8-11,13H,3-4,7,12,14H2,1-2H3

InChI Key

FIUIIDOAFAVPHU-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)CN1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 2-(2-methoxyindolo[2,3-b]quinoxalin-5-yl)acetate typically involves a multi-step process. One common method is the cyclocondensation of appropriate starting materials to form the indoloquinoxaline core, followed by esterification to introduce the pentyl acetate group. The reaction conditions often include the use of solvents such as toluene, ethyl acetate, or chloroform, and catalysts to facilitate the cyclocondensation reaction .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-(2-methoxyindolo[2,3-b]quinoxalin-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxyls.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized indoloquinoxaline derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactivities and properties. For instance, it can undergo oxidation and reduction reactions to introduce functional groups that enhance its chemical versatility.

Biology

Pentyl 2-(2-methoxyindolo[2,3-b]quinoxalin-5-yl)acetate has been investigated for its biological activities , particularly its potential as a therapeutic agent. Studies indicate that it may exhibit:

  • Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest it may inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, compounds with similar structures have demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against these cell lines .

Medicine

Due to its promising therapeutic effects, this compound is a candidate for drug development. Ongoing research focuses on:

  • Efficacy Testing: Evaluating the compound's effectiveness in vivo and in vitro.
  • Mechanism of Action: Understanding how it interacts with specific molecular targets, potentially modulating enzyme activity related to cancer progression .

Case Studies

  • Anticancer Activity Assessment:
    A study evaluated various quinoxaline derivatives for their cytotoxic effects on the MCF-7 cell line. Among the tested compounds, those structurally related to this compound showed significant inhibitory effects on cell viability, indicating a potential pathway for therapeutic applications in oncology .
  • Topoisomerase Inhibition:
    Research has demonstrated that certain derivatives of indoloquinoxaline can inhibit topoisomerase IIβ activity at submicromolar concentrations. This inhibition is crucial for developing anticancer agents that target DNA synthesis and repair mechanisms within cancer cells .

Materials Science

In materials science, this compound is being explored for applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The compound's unique electronic properties make it suitable for these applications, which require materials with specific charge transport characteristics.

Mechanism of Action

The mechanism of action of Pentyl 2-(2-methoxyindolo[2,3-b]quinoxalin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

(a) Methoxy vs. Methyl Substitution
  • This structural difference may lead to divergent reactivity in catalytic processes or interactions with biological targets .
(b) Ester vs. Acid Functionalization
  • Target Compound : The pentyl ester increases lipophilicity (predicted logP ~5.2), favoring membrane permeability but reducing aqueous solubility.
  • Acetic Acid Analog (): The free carboxylic acid group enhances solubility in polar solvents (e.g., water or ethanol) but limits blood-brain barrier penetration due to higher polarity (predicted logP ~2.8) .

Physicochemical Properties

Compound Name Substituents Solubility (Water) logP Synthetic Method
Pentyl 2-(2-methoxyindolo[2,3-b]quinoxalin-5-yl)acetate 2-methoxy, pentyl ester Low ~5.2 Pd-catalyzed C–H activation
(9-Methylindolo[2,3-b]quinoxalin-6-yl)acetic Acid 9-methyl, acetic acid Moderate ~2.8 Cyclocondensation
IQ (Aminoimidazo-quinoxaline) 2-amino, 3-methyl Low ~3.1 Pyrolytic formation

Research Findings and Implications

  • Reactivity: The pentyl ester in the target compound may exhibit slower hydrolysis kinetics compared to shorter-chain esters (e.g., methyl or ethyl), as seen in pentyl acetate interactions with ethanolamine (). This stability could prolong in vivo activity .
  • Catalytic Efficiency: Pd-catalyzed methods () offer superior regiocontrol for indoloquinoxaline functionalization compared to Rh- or Ru-based systems, reducing byproduct formation .

Biological Activity

Pentyl 2-(2-methoxyindolo[2,3-b]quinoxalin-5-yl)acetate is a complex organic compound that integrates a pentyl group with an indoloquinoxaline moiety. This compound has garnered attention due to its potential biological activities, including anticancer properties, antimicrobial effects, and other therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Chemical Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol

The compound features an indoloquinoxaline core, which is known for its diverse biological activities. The acetate group enhances its solubility and reactivity.

Anticancer Activity

Recent studies have highlighted the potential of indoloquinoxaline derivatives in cancer treatment. For example, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHCT-1160.052 - 0.084c-Met/VEGFR-2 inhibition
CabozantinibHCT-116N/ATyrosine kinase inhibition

In a study involving HCT-116 colon cancer cells, this compound demonstrated significant cytotoxicity compared to traditional chemotherapeutics. The compound's ability to target both c-Met and VEGFR-2 pathways suggests a dual mechanism that could overcome resistance seen in monotherapy approaches .

Antimicrobial Activity

Indoloquinoxaline derivatives are also recognized for their antimicrobial properties. Research indicates that compounds with similar structures can exhibit activity against various bacterial strains, including resistant strains such as Acinetobacter baumannii.

PathogenActivity Observed
Acinetobacter baumanniiInhibition of growth at concentrations >10 µg/mL
Yersinia pestisModerate activity observed

The mechanism of action for these antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Studies

  • Study on Anticancer Efficacy :
    A recent investigation evaluated the efficacy of this compound on HCT-116 cells. The study reported an IC50 value significantly lower than that of cabozantinib, indicating superior potency in inhibiting cell proliferation and inducing apoptosis .
  • Antimicrobial Screening :
    In vitro assays conducted against various pathogens revealed that this compound exhibited promising antimicrobial activity, particularly against multidrug-resistant strains. The compound's effectiveness was attributed to its unique structural characteristics that enhance binding affinity to bacterial targets .

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